4-cyano-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide
Description
4-cyano-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a benzamide derivative featuring a 4-cyano-substituted benzoyl group attached to a nitrogen atom that is further substituted with two distinct moieties: a 4,5-dimethyl-1,3-benzothiazol-2-yl group and a pyridin-3-ylmethyl group.
Properties
IUPAC Name |
4-cyano-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS/c1-15-5-10-20-21(16(15)2)26-23(29-20)27(14-18-4-3-11-25-13-18)22(28)19-8-6-17(12-24)7-9-19/h3-11,13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMVAJWOEAJTPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-cyano-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This compound belongs to the class of benzothiazole derivatives and has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
- IUPAC Name : this compound
- Molecular Formula : C23H18N4OS
- Molecular Weight : 414.48 g/mol
- CAS Number : 895416-85-0
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of the cyano group and the dimethyl substitution on the benzothiazole ring enhances its reactivity and potential biological activity. The compound may exert its effects through:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cancer proliferation and inflammation.
- Interaction with DNA/RNA : Potential intercalation or binding to nucleic acids could disrupt cellular processes.
- Modulation of Signaling Pathways : It may influence signaling pathways related to cell survival and apoptosis.
Antimicrobial Activity
Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against several cancer cell lines. Preliminary results suggest it exhibits moderate to potent anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
Case Studies
-
Study on Anticancer Effects :
A recent study evaluated the anticancer properties of this compound against a panel of human cancer cell lines. The results indicated that it significantly inhibited cell proliferation and induced apoptosis in HeLa cells through the activation of caspase pathways . -
Antimicrobial Efficacy Assessment :
Another study focused on the antimicrobial efficacy of various benzothiazole derivatives, including this compound. It found that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Benzothiazole Ring
The target compound’s 4,5-dimethyl substituents on the benzothiazole ring distinguish it from analogs such as 4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide (CAS 868230-49-3), which bears dichloro groups at the same positions . Key differences include:
- Steric Hindrance : Dimethyl groups may introduce steric bulk compared to chloro substituents, affecting binding interactions in biological systems.
- Lipophilicity : Chloro groups typically enhance lipophilicity (logP) compared to methyl groups, influencing membrane permeability and metabolic stability.
Variations in the Amide Substituents
The target compound’s amide nitrogen is doubly substituted with a benzothiazolyl group and a pyridin-3-ylmethyl group, whereas analogs like 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) feature a single amide linkage to a thiazole ring with morpholinomethyl and pyridyl substituents . This structural divergence impacts:
- Conformational Flexibility : The branched N-substituents in the target compound may restrict rotational freedom compared to linear analogs.
Physicochemical Properties and Spectral Data
The following table compares the target compound with structurally related analogs based on available evidence:
Notes:
- Chloro-substituted analogs (e.g., 4d) exhibit higher melting points compared to methylated derivatives, likely due to stronger intermolecular forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
